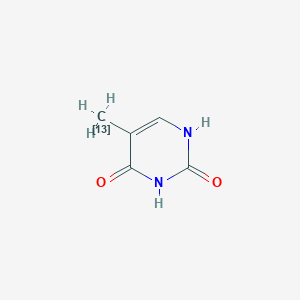
D-Glucose-18O-3
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
D-Glucose-18O-3: is a stable isotope-labeled compound of D-Glucose, where three of the oxygen atoms are replaced with the isotope oxygen-18It serves as a primary source of energy for cells and plays a crucial role in various metabolic processes .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The preparation of D-Glucose-18O-3 involves the incorporation of oxygen-18 into the glucose molecule. This can be achieved through various synthetic routes, including the use of labeled water (H2^18O) in the enzymatic or chemical synthesis of glucose. The reaction conditions typically involve controlled environments to ensure the precise incorporation of the isotope .
Industrial Production Methods: Industrial production of this compound is often carried out using biotechnological methods. These methods include the use of microorganisms or enzymes that can incorporate oxygen-18 into glucose during its biosynthesis. The process is optimized to achieve high yields and purity of the labeled compound .
Analyse Chemischer Reaktionen
Types of Reactions: D-Glucose-18O-3 undergoes various chemical reactions similar to those of unlabeled glucose. These reactions include:
Oxidation: Glucose can be oxidized to form gluconic acid or glucuronic acid.
Reduction: Reduction of glucose can produce sorbitol.
Substitution: Glucose can undergo substitution reactions to form glycosides.
Common Reagents and Conditions:
Oxidation: Common reagents include bromine water, nitric acid, and enzymes like glucose oxidase.
Reduction: Sodium borohydride or catalytic hydrogenation are commonly used.
Substitution: Acidic or basic conditions are often employed, along with specific catalysts.
Major Products:
Oxidation: Gluconic acid, glucuronic acid.
Reduction: Sorbitol.
Substitution: Glycosides.
Wissenschaftliche Forschungsanwendungen
Chemistry: D-Glucose-18O-3 is used as a tracer in various chemical studies to understand reaction mechanisms and pathways. Its labeled oxygen atoms allow researchers to track the movement and transformation of glucose in chemical reactions .
Biology: In biological research, this compound is used to study metabolic processes, including glycolysis and the citric acid cycle. It helps in understanding how glucose is metabolized in cells and tissues .
Medicine: this compound is employed in medical research, particularly in positron emission tomography (PET) imaging. The labeled glucose is used to study glucose uptake and metabolism in different tissues, aiding in the diagnosis and monitoring of diseases such as cancer .
Industry: In the industrial sector, this compound is used in the development of new drugs and therapeutic agents. It serves as a reference standard in quality control and analytical testing .
Wirkmechanismus
D-Glucose-18O-3 exerts its effects by participating in metabolic pathways similar to those of unlabeled glucose. It is phosphorylated by hexokinase to form glucose-6-phosphate, which then enters glycolysis or other metabolic pathways. The labeled oxygen atoms allow researchers to track the metabolic fate of glucose and understand its role in cellular processes .
Vergleich Mit ähnlichen Verbindungen
D-Glucose: The unlabeled form of glucose, commonly used in various biological and chemical studies.
D-Glucose-13C: A glucose molecule labeled with carbon-13, used in metabolic studies.
D-Glucose-2H: A glucose molecule labeled with deuterium, used in tracer studies.
Uniqueness: D-Glucose-18O-3 is unique due to its labeled oxygen atoms, which provide specific insights into oxygen-related metabolic processes. This makes it particularly valuable in studies involving oxygen exchange and utilization .
Eigenschaften
Molekularformel |
C6H12O6 |
|---|---|
Molekulargewicht |
182.16 g/mol |
IUPAC-Name |
(2R,3S,4R,5R)-2,3,4,5-tetrahydroxy-6-(18O)oxidanylhexanal |
InChI |
InChI=1S/C6H12O6/c7-1-3(9)5(11)6(12)4(10)2-8/h1,3-6,8-12H,2H2/t3-,4+,5+,6+/m0/s1/i8+2 |
InChI-Schlüssel |
GZCGUPFRVQAUEE-ZBYCTBPTSA-N |
Isomerische SMILES |
C([C@H]([C@H]([C@@H]([C@H](C=O)O)O)O)O)[18OH] |
Kanonische SMILES |
C(C(C(C(C(C=O)O)O)O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[(2R,4R,5R)-4-fluoro-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B12396896.png)



![1-[(2R,3S)-4-hydroxy-3-methoxy-5-methylideneoxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B12396938.png)

![(2S,3R,5R,9R,10R,13R,14S,17S)-17-[(1R,2R)-1-[(2R,3S,4S)-3,4-dimethyloxolan-2-yl]-1,2-dihydroxypropan-2-yl]-2,3,14-trihydroxy-10,13-dimethyl-2,3,4,5,9,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-6-one](/img/structure/B12396948.png)





![7-(8-methylnaphthalen-1-yl)-4-[(2R)-2-methylpiperazin-1-yl]-2-[[(2S)-1-methylpyrrolidin-2-yl]methoxy]-6,8-dihydro-5H-pyrido[3,4-d]pyrimidine](/img/structure/B12396985.png)

